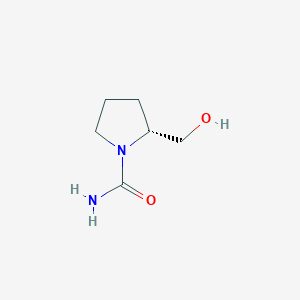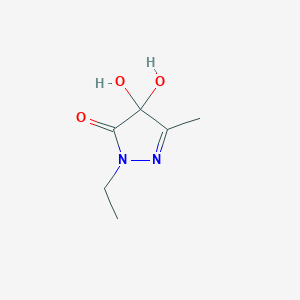![molecular formula C8H5NS B15208249 Azeto[1,2-a]thieno[2,3-c]pyrrole CAS No. 210302-56-0](/img/structure/B15208249.png)
Azeto[1,2-a]thieno[2,3-c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azeto[1,2-a]thieno[2,3-c]pyrrole is a heterocyclic compound with the molecular formula C8H5NS. It is known for its unique structure, which combines elements of azetidine, thiophene, and pyrrole rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azeto[1,2-a]thieno[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Azeto[1,2-a]thieno[2,3-c]pyrrole undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Azeto[1,2-a]thieno[2,3-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of Azeto[1,2-a]thieno[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
Dithieno[3,2-b2′,3′-d]pyrrole: Known for its use in organic electronics.
Thieno[3,2-b]pyrrole: Another heterocyclic compound with similar structural elements.
Uniqueness
Azeto[1,2-a]thieno[2,3-c]pyrrole is unique due to its combination of azetidine, thiophene, and pyrrole rings, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
210302-56-0 |
|---|---|
Fórmula molecular |
C8H5NS |
Peso molecular |
147.20 g/mol |
Nombre IUPAC |
10-thia-5-azatricyclo[5.3.0.02,5]deca-1,3,6,8-tetraene |
InChI |
InChI=1S/C8H5NS/c1-3-9-5-6-2-4-10-8(6)7(1)9/h1-5H |
Clave InChI |
QGPHHVFPBLLXCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C1=C3C(=C2)C=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



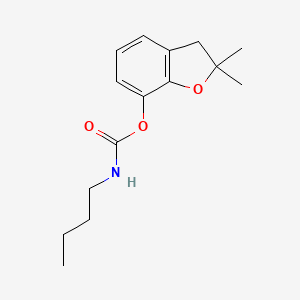
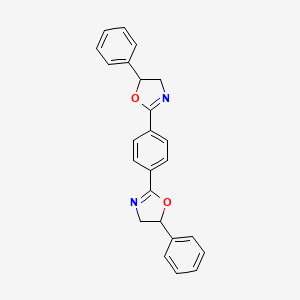
![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
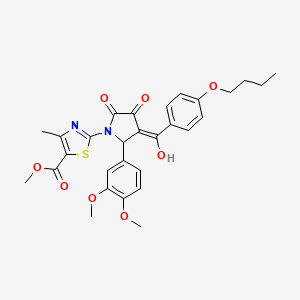


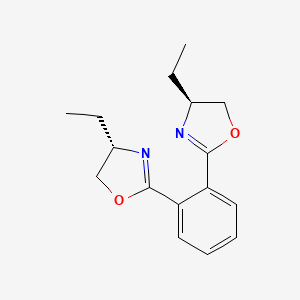
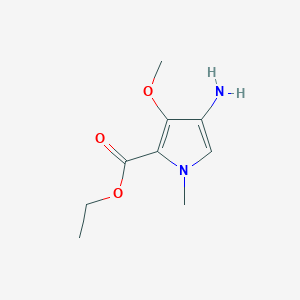
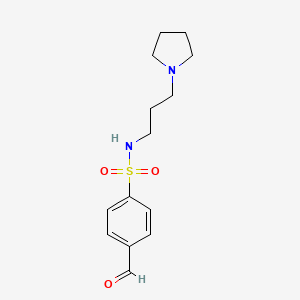
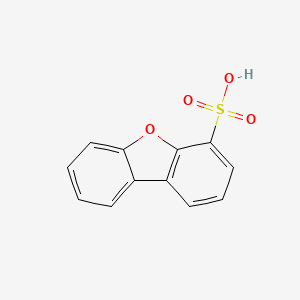
![(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate](/img/structure/B15208236.png)
